6,7-Diacetoxy-4-chloro-quinazoline

Overview

Description

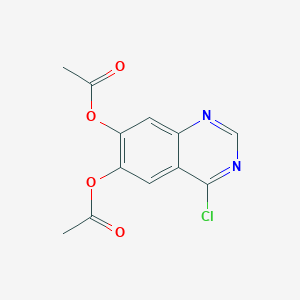

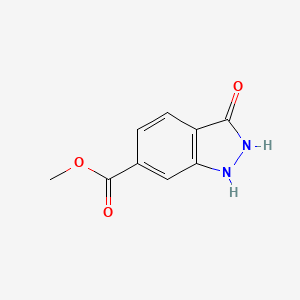

6,7-Diacetoxy-4-chloro-quinazoline is a chemical compound with the molecular formula C13H10ClN3O3 . It is a quinazoline derivative that is commonly used as an intermediate in the synthesis of pharmaceuticals and organic compounds . This chemical is a white solid with a molecular weight of 303.69 g/mol .

Molecular Structure Analysis

The molecular structure of 6,7-Diacetoxy-4-chloro-quinazoline is represented by the formula C12H9ClN2O4 . The InChI code for this compound is 1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

6,7-Diacetoxy-4-chloro-quinazoline is a pale-yellow to yellow-brown solid . It has a molecular weight of 280.67 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Anticancer Activity

6,7-Diacetoxy-4-chloro-quinazoline: derivatives have been extensively studied for their potential as anticancer agents. These compounds have shown promising results in inhibiting the proliferation of various human cancer cell lines, including PC-3 (prostate cancer), MGC-803 (gastric carcinoma), HGC-27 (gastric carcinoma), A549 (lung carcinoma), and H1975 (lung carcinoma) . The mechanism of action often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Antimicrobial Properties

Quinazoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial properties. They have been found to possess antibacterial and antifungal effects, which could be harnessed for the development of new antibiotics and antiseptics .

Antiviral Applications

The structural framework of quinazoline allows for the synthesis of compounds with antiviral activities. These derivatives can be designed to target specific viral enzymes or replication processes, offering a pathway for the development of novel antiviral drugs .

Anti-inflammatory Effects

Research has indicated that quinazoline compounds can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases, where such compounds could provide therapeutic benefits .

Cardiovascular Research

In cardiovascular research, quinazoline derivatives like 6,7-Diacetoxy-4-chloro-quinazoline could be explored for their potential antihypertensive effects. The modification of these compounds could lead to new treatments for hypertension and related cardiovascular conditions .

Neurological Disorders

The quinazoline moiety is a common feature in several anticonvulsant drugs. Derivatives of 6,7-Diacetoxy-4-chloro-quinazoline could be investigated for their efficacy in treating neurological disorders such as epilepsy .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that quinazoline derivatives, which include 6,7-diacetoxy-4-chloro-quinazoline, have a wide range of pharmacological activities .

Mode of Action

Studies on similar quinazoline derivatives have shown that they can inhibit the colony formation and migration of cancer cells .

Biochemical Pathways

It has been observed that similar compounds can induce apoptosis of cancer cells and cause cell cycle arrest at the g1-phase .

Pharmacokinetics

The compound’s molecular weight is 28067 , which could potentially influence its bioavailability.

Result of Action

6,7-Diacetoxy-4-chloro-quinazoline has been found to display potent anti-proliferative activity against certain human cancer cell lines . It can inhibit the colony formation and migration of these cells, induce their apoptosis, and cause cell cycle arrest at the G1-phase .

Action Environment

It is known that the compound should be stored at a temperature of 2-8°c .

properties

IUPAC Name |

(7-acetyloxy-4-chloroquinazolin-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4/c1-6(16)18-10-3-8-9(14-5-15-12(8)13)4-11(10)19-7(2)17/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFINQJTXMSFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650613 | |

| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Diacetoxy-4-chloro-quinazoline | |

CAS RN |

938185-04-7 | |

| Record name | 4-Chloroquinazoline-6,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[4-(tert-butyl)phenyl]-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B1604379.png)

![2,5-dichloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1604393.png)

![7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1604396.png)

![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1604397.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604398.png)